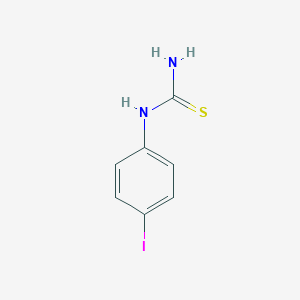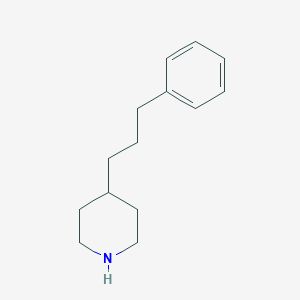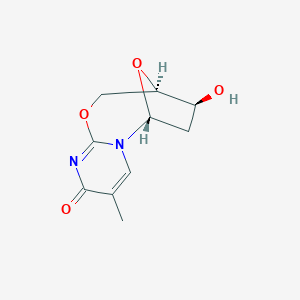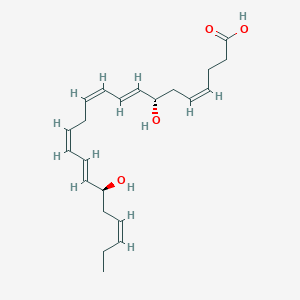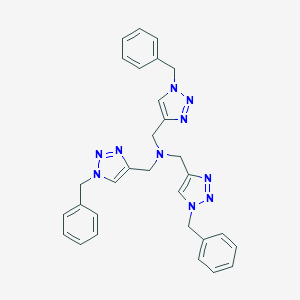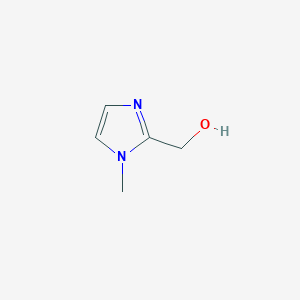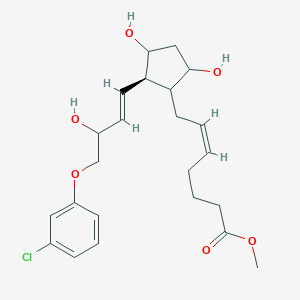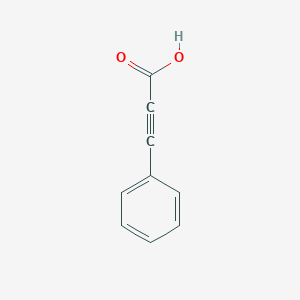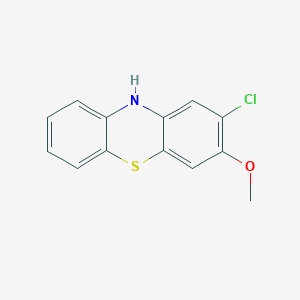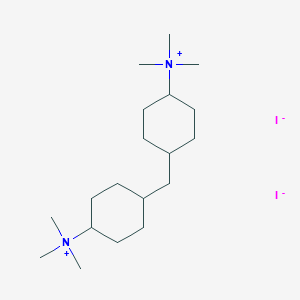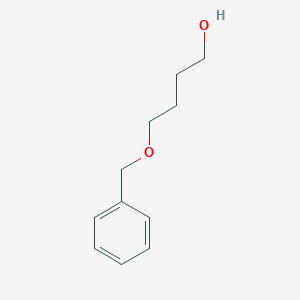
3-Methylbuta-1,3-dien-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbuta-1,3-dien-2-yl acetate, also known as isopentenyl acetate, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor and is commonly found in fruits such as apples, bananas, and oranges. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mechanism Of Action
The mechanism of action of 3-Methylbuta-1,3-dien-2-yl acetate is not fully understood, but it is believed to act as a signaling molecule in various biological processes. It is thought to activate certain enzymes involved in the biosynthesis of isoprenoids, which are important molecules in various cellular processes.
Biochemical And Physiological Effects
3-Methylbuta-1,3-dien-2-yl acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, it has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methylbuta-1,3-dien-2-yl acetate in lab experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, one limitation is its volatility, which can make it difficult to handle in certain experiments. Additionally, its odor can interfere with certain assays and experiments.
Future Directions
There are numerous future directions for research involving 3-Methylbuta-1,3-dien-2-yl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and cardiovascular disease. Additionally, research is needed to further understand its mechanism of action and its effects on various cellular processes. Finally, there is a need for the development of more efficient and sustainable methods of synthesizing this compound.
Synthesis Methods
The synthesis of 3-Methylbuta-1,3-dien-2-yl acetate can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods of synthesizing this compound is through the condensation of isopentenol and acetic acid.
Scientific Research Applications
3-Methylbuta-1,3-dien-2-yl acetate is widely used in scientific research due to its various applications in different fields. In biochemistry, it is used as a precursor for the biosynthesis of isoprenoids, which are important molecules involved in various biological processes, including cell signaling, membrane structure, and hormone synthesis. In molecular biology, it is used as a substrate for the enzymatic synthesis of 3-Methylbuta-1,3-dien-2-yl acetateated tRNAs, which are essential for protein synthesis. In pharmacology, it is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
properties
CAS RN |
16824-14-9 |
|---|---|
Product Name |
3-Methylbuta-1,3-dien-2-yl acetate |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methylbuta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |
InChI Key |
IPFWQVCMDDZCMA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)OC(=O)C |
Canonical SMILES |
CC(=C)C(=C)OC(=O)C |
Other CAS RN |
16824-14-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



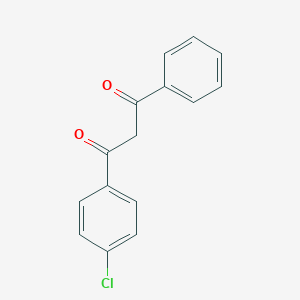
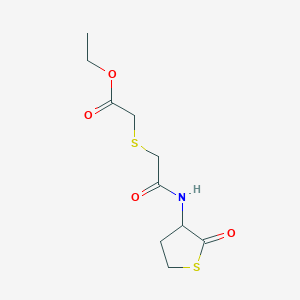
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
